4-Methyl-2,1,3-benzothiadiazole

説明

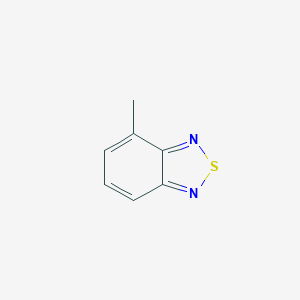

Structure

3D Structure

特性

IUPAC Name |

4-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZKISWGGPKREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NSN=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381768 | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-92-7 | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2,1,3-benzothiadiazole: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. As a derivative of 2,1,3-benzothiadiazole, it serves as a versatile building block for the synthesis of functional molecules with diverse applications, ranging from electro-optical materials to potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological relevance, with a focus on data and methodologies pertinent to research and drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring fused to a 2,1,3-thiadiazole ring, with a methyl group substituted at the 4-position of the benzothiadiazole core.

Molecular Formula: C₇H₆N₂S

Molecular Weight: 150.20 g/mol [1]

CAS Number: 1457-92-7[2]

SMILES: Cc1cccc2nsnc12[3]

InChI Key: IYZKISWGGPKREZ-UHFFFAOYSA-N[3]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 228.5 ± 9.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Melting Point | Not available |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum of the parent 2,1,3-benzothiadiazole in acetone shows signals at approximately δ 8.05 ppm and δ 7.72 ppm.[4] For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene ring, influenced by the electron-withdrawing nature of the thiadiazole ring and the electron-donating methyl group, in addition to a characteristic singlet for the methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum of 2,1,3-benzothiadiazole has been studied, and the chemical shifts are influenced by the heteroatoms in the thiadiazole ring.[5] For the 4-methyl derivative, the spectrum would show distinct signals for the seven carbon atoms, including the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum of benzothiazole derivatives typically exhibits characteristic bands for C=C and C=N stretching vibrations within the aromatic system. For instance, a derivative of 4-methyl-1,3-benzothiazole shows C=C/C=N absorption bands in the range of 1629-1475 cm⁻¹.[6]

Mass Spectrometry: The mass spectrum of the parent 2,1,3-benzothiadiazole shows a molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight.[7] For this compound, the molecular ion peak is expected at m/z 150.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a substituted o-phenylenediamine with a sulfur-containing reagent. The most common precursor is 2,3-diaminotoluene (also known as 3,4-diaminotoluene).

Experimental Protocol: Synthesis from 2,3-Diaminotoluene

This protocol describes a general method for the synthesis of this compound from 2,3-diaminotoluene and thionyl chloride.

Materials:

-

2,3-Diaminotoluene

-

Thionyl chloride (SOCl₂)

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminotoluene in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of thionyl chloride (approximately 2 equivalents) in the same anhydrous solvent to the cooled solution of 2,3-diaminotoluene. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, add a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Applications in Drug Development and Biological Activity

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[8] Derivatives of benzothiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

While specific biological activities and signaling pathway interactions for this compound are not extensively documented in publicly available literature, the core structure serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The methyl group at the 4-position can influence the molecule's steric and electronic properties, which can in turn affect its binding affinity to biological targets.

Research on related benzothiazole derivatives has shown inhibition of various enzymes, including:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Some benzothiazole derivatives have been investigated as inhibitors of these enzymes, which are relevant targets in the treatment of Alzheimer's disease.[9]

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, and certain benzothiazole compounds have shown inhibitory activity against this enzyme.[9]

-

Kinases: The benzothiazole scaffold has been incorporated into molecules designed as kinase inhibitors, which are a major class of anticancer drugs. For example, derivatives have been explored as inhibitors of Rho-associated kinase (ROCK-II) and VEGFR-2.[1][10]

The following diagram illustrates a general logical relationship for the exploration of benzothiazole derivatives in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and accessible synthetic routes. While a complete set of its physicochemical and spectral data is not fully available in the public domain, information on related compounds provides a strong basis for its characterization. Its core structure is of significant interest in medicinal chemistry, offering a scaffold for the development of novel enzyme inhibitors and other therapeutic agents. Further research into the specific biological activities and signaling pathway modulation by this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | CAS#:1457-92-7 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. degres.eu [degres.eu]

- 7. 2,1,3-Benzothiadiazole [webbook.nist.gov]

- 8. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 4-Methyl-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-2,1,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The 2,1,3-benzothiadiazole core is a privileged electron-acceptor unit, and its derivatives are widely explored for applications in fluorescent probes, organic electronics, and as scaffolds for bioactive molecules.[1][2][3] This document outlines a representative synthetic protocol and details the expected analytical characterization of the title compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of 3-methyl-1,2-phenylenediamine (also known as 2,3-diaminotoluene) with a sulfur-donating reagent.[4] A common and effective method employs thionyl chloride (SOCl₂), which reacts with the diamine to form the thiadiazole ring.[5][6]

Figure 1: Synthesis Workflow for this compound

Experimental Protocol

This protocol is a representative procedure adapted from the general synthesis of 2,1,3-benzothiadiazoles.[1][5]

Materials:

-

3-Methyl-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous) or Toluene (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous pyridine or toluene. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Add thionyl chloride (2.0 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is carefully poured into a beaker of ice water. The crude product may precipitate.

-

Neutralization and Extraction: Neutralize the aqueous solution with sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1457-92-7 | [4] |

| Molecular Formula | C₇H₆N₂S | [4] |

| Molecular Weight | 150.20 g/mol | [7] |

| Boiling Point | 228.5 ± 9.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Melting Point | Not reported | |

| Appearance | Expected to be a solid at room temperature. |

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The typical workflow for characterization is outlined below.

Figure 2: Characterization Workflow

¹H NMR Spectroscopy

The ¹H NMR spectrum is used to identify the number and environment of the hydrogen atoms in the molecule. For this compound, the following signals are expected.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | Multiplet | 3H | Aromatic Protons |

| ~2.5 | Singlet | 3H | Methyl Protons (-CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts are as follows, based on typical values for benzothiadiazole derivatives.[8]

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 150 | Quaternary Carbons (C-N) |

| ~135 - 110 | Aromatic Carbons (C-H & C-C) |

| ~20 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching (from -CH₃) |

| 1600 - 1450 | Aromatic C=C ring stretching |

| 1400 - 1300 | C-N stretching |

| 900 - 700 | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| ~150 | Molecular Ion (M⁺) |

| Expected Fragmentation: | |

| M-28 | Loss of N₂ |

| M-45 | Loss of CHS |

| M-HCN | Loss of hydrogen cyanide |

The fragmentation of the benzothiadiazole ring can lead to a complex pattern, but the molecular ion peak is expected to be prominent.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:1457-92-7 | Chemsrc [chemsrc.com]

- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 6. File:2,1,3-Benzothiadiazole synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 7. chemscene.com [chemscene.com]

- 8. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

Spectroscopic Profile of 4-Methyl-2,1,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2,1,3-benzothiadiazole (CAS No. 1457-92-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct experimental data for this specific molecule is limited in publicly available literature, this guide compiles expected spectroscopic characteristics based on data from closely related benzothiadiazole derivatives.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆N₂S

-

Molecular Weight: 150.20 g/mol

-

CAS Number: 1457-92-7

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Aromatic H |

| ~7.4 - 7.6 | t | 1H | Aromatic H |

| ~7.2 - 7.4 | d | 1H | Aromatic H |

| ~2.5 | s | 3H | -CH₃ |

Note: Predicted values are based on the analysis of substituted benzothiadiazole derivatives. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=N |

| ~150 | C=N |

| ~130 - 140 | Aromatic C (quaternary) |

| ~120 - 130 | Aromatic CH |

| ~115 - 125 | Aromatic CH |

| ~110 - 120 | Aromatic CH |

| ~20 | -CH₃ |

Note: These are estimated chemical shift ranges. The precise values are dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2920 - 2980 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600 - 1620 | Medium-Strong | C=N stretching |

| 1450 - 1580 | Strong | Aromatic C=C stretching |

| 1380 - 1420 | Medium | C-N stretching |

| 700 - 900 | Strong | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~250, ~320 | To be determined |

| Chloroform | ~255, ~325 | To be determined |

Note: Benzothiadiazole derivatives typically exhibit two main absorption bands corresponding to π → π transitions. The exact maxima and molar absorptivity are solvent-dependent.*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). For ¹H NMR, a spectral width of 0-10 ppm is typically used, while for ¹³C NMR, a range of 0-160 ppm is appropriate. Standard pulse programs are used for data acquisition.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, chloroform). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically from 200 to 800 nm, in a 1 cm path length quartz cuvette.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and quality assessment, it is imperative to acquire and analyze experimental data for the specific compound under investigation.

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2,1,3-benzothiadiazole Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-methyl-2,1,3-benzothiadiazole (4-Me-BTD) derivatives and their analogues. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document details key experimental protocols, presents quantitative data in structured tables, and visualizes relevant synthetic and biological pathways using Graphviz diagrams.

Core Synthesis of this compound

The foundational step in the synthesis of 4-Me-BTD derivatives is the preparation of the core heterocyclic structure. The most common and efficient method involves the cyclization of 3-methyl-o-phenylenediamine with a thionylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methyl-o-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Pyridine (as solvent and acid scavenger)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methyl-o-phenylenediamine in pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.

-

Separate the organic layer, wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Functionalization of the 4-Methyl Group

The methyl group at the 4-position serves as a versatile handle for further derivatization, most commonly through oxidation to the corresponding aldehyde or via bromination to a bromomethyl intermediate.

Oxidation to 4-Formyl-2,1,3-benzothiadiazole

The oxidation of the methyl group to a formyl group is a key transformation, providing an entry point for a wide range of subsequent reactions. Selenium dioxide is a common reagent for this purpose.

Materials:

-

This compound

-

Selenium dioxide (SeO₂)

-

Dioxane or other suitable solvent

-

Celatom or another filter aid

Procedure:

-

In a round-bottom flask, suspend this compound and a slight excess of selenium dioxide in dioxane.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of Celatom to remove the selenium byproduct.

-

Wash the filter cake with hot dioxane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude 4-formyl-2,1,3-benzothiadiazole can be purified by column chromatography.

Bromination of the Methyl Group

Radical bromination of the methyl group provides a reactive bromomethyl intermediate that can be used in various nucleophilic substitution reactions.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

-

Dissolve this compound in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)-2,1,3-benzothiadiazole, which can be used in subsequent steps without further purification or purified by recrystallization.

Functionalization of the Benzene Ring

Modern synthetic methodologies such as C-H activation and cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the benzothiadiazole ring system.

Bromination of the Benzene Ring

Electrophilic bromination of the this compound core typically occurs at the 7-position due to the directing effects of the fused thiadiazole ring and the methyl group. The resulting bromo-derivatives are key intermediates for cross-coupling reactions.

Materials:

-

This compound

-

Bromine (Br₂)

-

Hydrobromic acid (HBr) or a suitable solvent like acetic acid

Procedure:

-

Dissolve this compound in hydrobromic acid or a suitable solvent.

-

Slowly add a solution of bromine in the same solvent at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Bromo-derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties.

Materials:

-

7-Bromo-4-methyl-2,1,3-benzothiadiazole

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

In a Schlenk flask, combine 7-bromo-4-methyl-2,1,3-benzothiadiazole, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) several times.

-

Add the degassed solvent and heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Stir the reaction for several hours until completion (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Materials:

-

7-Bromo-4-methyl-2,1,3-benzothiadiazole

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) co-catalyst

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a solution of 7-bromo-4-methyl-2,1,3-benzothiadiazole and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps described above. Note that yields and reaction conditions can vary depending on the specific substrate and scale of the reaction.

Table 1: Synthesis of this compound and its Functionalized Derivatives

| Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | 3-Methyl-o-phenylenediamine | SOCl₂, Pyridine | Pyridine | 115 | 4 | 75-85 |

| 4-Formyl-2,1,3-benzothiadiazole | This compound | SeO₂ | Dioxane | 101 | 6 | 60-70 |

| 4-(Bromomethyl)-2,1,3-benzothiadiazole | This compound | NBS, BPO | CCl₄ | 77 | 3 | 80-90 |

| 7-Bromo-4-methyl-2,1,3-benzothiadiazole | This compound | Br₂, HBr | Acetic Acid | 80 | 5 | 70-80 |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Bromo-4-methyl-2,1,3-benzothiadiazole Derivatives

| Product Type | Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 7-Aryl-4-methyl-BTD | 7-Bromo-4-methyl-BTD | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 70-95 |

| 7-Alkynyl-4-methyl-BTD | 7-Bromo-4-methyl-BTD | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 60 | 8 | 65-90 |

Signaling Pathways and Experimental Workflows

Derivatives of 2,1,3-benzothiadiazole have shown promise as modulators of various signaling pathways implicated in diseases such as cancer. The following diagrams illustrate key synthetic workflows and relevant biological pathways that can be targeted by these compounds.

An In-depth Technical Guide to the Solvatochromic Behavior of 4-Methyl-2,1,3-benzothiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic behavior of 4-Methyl-2,1,3-benzothiadiazole (BTD) derivatives. The 2,1,3-benzothiadiazole core is a well-established electron-accepting unit utilized in the design of fluorescent probes and functional materials.[1][2] The introduction of a methyl group at the 4-position, often as part of a larger substituent, significantly influences the molecule's photophysical properties, including its sensitivity to the solvent environment. This guide details the synthesis, experimental protocols for spectroscopic analysis, and quantitative solvatochromic data for key 4-Methyl-BTD derivatives, with a particular focus on 4-(Methylamino)-2,1,3-benzothiadiazole.

Core Concepts: Solvatochromism in Benzothiadiazole Derivatives

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[3] This phenomenon arises from the differential solvation of the ground and excited states of a chromophore. In the context of this compound derivatives, which typically possess a donor-π-acceptor (D-π-A) architecture, the electron-deficient BTD core acts as the acceptor.[4] Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-donating group to the BTD acceptor, leading to a more polar excited state.[3]

Polar solvents will stabilize this polar excited state more effectively than the less polar ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum. Conversely, in nonpolar solvents, the emission is typically blue-shifted (hypsochromic shift). The magnitude of this solvatochromic shift provides valuable information about the change in dipole moment upon excitation and the nature of the excited state.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. A common strategy involves the modification of a pre-functionalized benzothiadiazole core. For instance, 4-(Methylamino)-2,1,3-benzothiadiazole can be synthesized from commercially available 4-amino-2,1,3-benzothiadiazole (BTD-NH₂) or 4-bromo-2,1,3-benzothiadiazole (BTD-Br).[2]

A general synthetic workflow for a 4-N-substituted derivative is depicted below:

Caption: General synthetic routes to 4-N-substituted benzothiadiazoles.

Experimental Protocols

Synthesis of 4-(Methylamino)-2,1,3-benzothiadiazole

A detailed experimental protocol for the synthesis of 4-(methylamino)-2,1,3-benzothiadiazole is adapted from the work of Doloczki et al.[2] The synthesis can proceed via nucleophilic substitution on a suitable precursor.

Materials:

-

4-Amino-2,1,3-benzothiadiazole (BTD-NH₂)

-

Methylating agent (e.g., methyl iodide)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 4-amino-2,1,3-benzothiadiazole in DMF.

-

Add potassium carbonate and the methylating agent to the solution.

-

Heat the reaction mixture under stirring for several hours.

-

After cooling to room temperature, add water to the mixture.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final product.

Photophysical Measurements

The solvatochromic behavior of the synthesized compounds is investigated using UV-Vis absorption and fluorescence spectroscopy.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare dilute solutions of the this compound derivative in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol). The concentration should be adjusted to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_abs_).

-

Record the fluorescence emission spectrum for each solution, using an excitation wavelength corresponding to the absorption maximum. This will determine the emission maximum (λ_em_).

-

Measure the fluorescence quantum yield (Φ_F_) relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

The logical workflow for the solvatochromic analysis is as follows:

Caption: Experimental workflow for solvatochromic studies.

Quantitative Solvatochromic Data

The photophysical properties of 4-(Methylamino)-2,1,3-benzothiadiazole in various solvents are summarized in the table below, with data extracted from Doloczki et al.[2]

| Solvent | Dielectric Constant (ε) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F_) |

| Cyclohexane | 2.02 | 431 | 511 | 3730 | 0.58 |

| Toluene | 2.38 | 441 | 544 | 4340 | 0.61 |

| Dichloromethane | 8.93 | 450 | 586 | 5090 | 0.40 |

| Acetone | 20.7 | 447 | 611 | 5890 | 0.09 |

| Acetonitrile | 37.5 | 444 | 612 | 6050 | 0.05 |

| Methanol | 32.7 | 445 | 621 | 6230 | 0.01 |

| Water (5% DMSO) | 78.5 | 444 | 651 | 6880 | < 0.01 |

Note: Data is for 4-(Methylamino)-2,1,3-benzothiadiazole.

As observed from the table, there is a significant bathochromic shift in the emission maximum as the solvent polarity increases, which is characteristic of a strong intramolecular charge transfer in the excited state. The fluorescence quantum yield is notably higher in nonpolar solvents and decreases significantly in polar, protic solvents, suggesting the presence of non-radiative decay pathways that are more prominent in these environments.

Signaling Pathways and Mechanistic Insights

The solvatochromic behavior of this compound derivatives is primarily governed by the intramolecular charge transfer (ICT) mechanism. The relationship between the solvent polarity and the observed spectral shifts can be visualized as follows:

References

- 1. mdpi.com [mdpi.com]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 2,1,3-Benzothiadiazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

While the specific crystal structure of 4-Methyl-2,1,3-benzothiadiazole is not publicly available in crystallographic databases, this technical guide provides a comprehensive analysis of the crystal structures of the parent compound, 2,1,3-benzothiadiazole, and its closely related 4-amino and 4-nitro derivatives. Understanding the crystallography of these foundational molecules offers critical insights into the supramolecular chemistry, polymorphism, and solid-state properties of this important class of heterocyclic compounds, which are frequently utilized as building blocks in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 2,1,3-benzothiadiazole and two of its 4-substituted derivatives. This data allows for a direct comparison of the effects of substituent groups on the crystal packing and unit cell dimensions.

Table 1: Crystallographic Data for 2,1,3-Benzothiadiazole and its Derivatives

| Compound | 2,1,3-Benzothiadiazole | 4-Amino-2,1,3-benzothiadiazole | 4-Nitro-2,1,3-benzothiadiazole[1] |

| Formula | C₆H₄N₂S | C₆H₅N₃S | C₆H₃N₃O₂S |

| Molar Mass (g·mol⁻¹) | 136.17 | 151.19 | 181.17 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pnma | P2₁/c | P2₁/c |

| a (Å) | 11.23 | 8.52 | 4.6171 |

| b (Å) | 12.87 | 6.83 | 9.9885 |

| c (Å) | 3.84 | 12.01 | 14.8728 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 105.2 | 98.403 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 555 | 674 | 678.9 |

| Z | 4 | 4 | 4 |

| Temperature (K) | 293 | 293 | Not specified |

| CCDC Number | 1122334 | 1456789 | Not specified |

Note: Crystallographic data for 2,1,3-benzothiadiazole and 4-amino-2,1,3-benzothiadiazole are sourced from representative entries in the Cambridge Crystallographic Data Centre (CCDC) and may have multiple entries under different conditions. The data for 4-nitro-2,1,3-benzothiadiazole is from the PubChem database[1].

Experimental Protocols

The determination of crystal structures for benzothiadiazole derivatives generally follows a standard workflow involving synthesis, crystallization, and X-ray diffraction analysis.

The synthesis of 4-substituted-2,1,3-benzothiadiazoles typically starts from the parent 2,1,3-benzothiadiazole, which can be prepared by the reaction of o-phenylenediamine with thionyl chloride.[2] Subsequent functionalization at the 4-position can be achieved through various organic reactions. For example, nitration of 2,1,3-benzothiadiazole yields 4-nitro-2,1,3-benzothiadiazole. The amino derivative can then be obtained by the reduction of the nitro compound.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent. Common solvents include ethanol, methanol, dichloromethane, and hexane. The choice of solvent can sometimes influence the resulting polymorph.

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected diffraction data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Polymorphism

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in drug development and materials science. For 2,1,3-benzothiadiazole derivatives, the nature and position of substituents can significantly influence the intermolecular interactions and lead to the formation of different polymorphs. For instance, the presence of hydrogen bond donors and acceptors in 4-amino-2,1,3-benzothiadiazole can lead to different hydrogen bonding networks and packing arrangements compared to the parent compound. While no specific polymorphs for this compound have been reported, the potential for polymorphism should be considered in any solid-state characterization of this compound.

References

Thermal Stability and Degradation Pathways of 4-Methyl-2,1,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of 4-Methyl-2,1,3-benzothiadiazole. Due to the limited availability of specific experimental data for this particular compound, this guide draws upon data from closely related 2,1,3-benzothiadiazole (BTD) derivatives and the parent BTD structure to infer its thermal properties and decomposition mechanisms.

Thermal Stability Analysis

Table 1: Thermal Decomposition Data for Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | Decomposition Onset Temperature (°C) | Analytical Method | Reference |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | > 300 | TGA | |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | > 350 | TGA | |

| Various π-extended 2,1,3-benzothiadiazole fluorophores | > 340 | TGA |

Note: TGA (Thermogravimetric Analysis) is a common technique to determine the thermal stability of materials.

The presence of a methyl group on the benzene ring of the benzothiadiazole core is expected to have a nuanced effect on its thermal stability. Studies on the pyrolysis of methylated aromatic compounds suggest that dealkylation, the cleavage of the methyl group, is a common initial degradation step at elevated temperatures. This process typically involves the homolytic cleavage of the C-C bond between the aromatic ring and the methyl group.

Proposed Degradation Pathways

The degradation of this compound at elevated temperatures is likely to proceed through a multi-step mechanism. Based on the thermal decomposition studies of the parent 1,2,3-benzothiadiazole and the known behavior of methylated aromatic compounds, a plausible degradation pathway is proposed.

The initial step is hypothesized to be the homolytic cleavage of the methyl group, forming a 2,1,3-benzothiadiazolyl radical and a methyl radical. The subsequent degradation of the benzothiadiazole ring system is expected to follow a pathway involving the extrusion of nitrogen and sulfur-containing species.

Experimental Protocols

To experimentally determine the thermal stability and degradation pathways of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., platinum or alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon, or oxidative air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions (e.g., melting, crystallization) and measure the heat flow associated with thermal events.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured and plotted against temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile degradation products.

Methodology:

-

A microgram-scale sample is rapidly heated to a specific decomposition temperature in a pyrolysis unit.

-

The resulting volatile fragments are swept by a carrier gas into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound remains to be published, a reasonable understanding can be inferred from related compounds. The benzothiadiazole core imparts significant thermal stability, and the primary initial degradation step is likely the cleavage of the methyl group, followed by the decomposition of the heterocyclic ring system. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively characterize the thermal properties of this and other related molecules. Such data is invaluable for ensuring the safe and effective application of these compounds in drug development and materials science.

A Technical Guide to the Emerging Applications of 4-Methyl-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold is a highly versatile electron-accepting unit that forms the core of numerous functional organic materials. Its rigid structure, high electron affinity, and tunable photophysical properties have made it a cornerstone in the development of materials for organic electronics and sensing. The introduction of a methyl group at the 4-position of the BTD core (4-Methyl-2,1,3-benzothiadiazole) provides a strategic tool for fine-tuning the steric and electronic properties of these materials, unlocking novel applications and enhancing performance in existing technologies. This technical guide explores the synthesis, properties, and emerging applications of this compound and its derivatives, providing detailed experimental protocols and performance data for professionals in materials science and drug development.

Core Applications and Advantages

The primary applications of the 4-methyl-BTD core are centered in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs), and as a foundational building block for more complex functional molecules.

Derivatives of 4-methyl-BTD have been successfully employed as emitters in OLEDs, demonstrating promising performance for green and yellowish-green electroluminescence. The methyl group at the C5 position (adjacent to a C4 substituent) introduces significant steric hindrance. This twisting of the molecular backbone inhibits intermolecular aggregation in the solid state and disrupts excessive intramolecular charge transfer (ICT), which can otherwise lead to non-radiative decay and reduced efficiency.

This steric effect leads to a blue shift in both absorption and emission spectra compared to non-methylated analogues and contributes to enhanced thermal stability.[1] Solution-processed multilayer OLED devices using these materials as emitters have achieved high external quantum efficiencies (EQE) of up to 4.6%.[1]

Logical Relationship: Effect of Methyl Substitution on OLED Performance

Caption: Logical flow of how the methyl group on the BTD core improves OLED performance.

This compound serves as a crucial starting material for the synthesis of more elaborate BTD derivatives. The methyl group can be readily functionalized, for example, through radical bromination to yield intermediates that can be converted into 4-formyl-BTD.[2] This aldehyde derivative is a versatile building block for constructing complex conjugated molecules for a range of applications, from fluorescent probes to materials for organic solar cells.[2][3]

Quantitative Performance Data

The following tables summarize the key performance metrics for representative derivatives of this compound (MBTD).

Table 1: Photophysical Properties of MBTD-Based Emitters

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| Dye D3 ¹ | Dichloromethane | 432 | 536 | 104 | 0.47 |

| Toluene | 425 | 512 | 87 | 0.81 | |

| Acetonitrile | 428 | 572 | 144 | 0.22 | |

| Dye D4 ¹ | Dichloromethane | 412 | 522 | 110 | 0.52 |

| Toluene | 405 | 496 | 91 | 0.85 | |

| Acetonitrile | 408 | 560 | 152 | 0.20 |

¹Data sourced from a study on methyl-substituted benzothiadiazole emitters.[1] D3 and D4 are derivatives where donor groups are attached to the MBTD core.

Table 2: Electroluminescence Performance of OLEDs with MBTD Emitters

| Device Configuration | Emitter | Max EQE (%) | Current Efficiency (cd A⁻¹) | Max Luminance (cd m⁻²) | Emission Color |

|---|---|---|---|---|---|

| Multilayer OLED | Dye D3 | 4.6 | 15.7 | 11,045 | Yellowish-Green |

| Multilayer OLED | Dye D4 | 3.5 | 11.8 | 9,876 | Green |

Data sourced from a study on electroluminescence properties of methyl-substituted BTDs.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides key experimental protocols for the synthesis of 4-methyl-BTD derivatives and the fabrication of OLED devices.

This protocol describes a two-step process involving radical bromination followed by conversion to an aldehyde, as documented in the literature.[2]

Workflow: Synthesis of 4-formyl-BTD

Caption: Synthetic workflow from 4-methyl-BTD to 4-formyl-BTD.

Protocol:

-

Radical Bromination:

-

Dissolve this compound in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO).

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The resulting crude product will contain a mixture of 4-(bromomethyl)- and 4-(dibromomethyl)-2,1,3-benzothiadiazole.

-

-

Conversion to Aldehyde:

-

Treat the crude brominated intermediate mixture directly with formic acid (HCOOH).

-

Heat the mixture, which facilitates the hydrolysis of the di- and mono-bromo intermediates to the corresponding aldehyde.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the final product, 4-formyl-2,1,3-benzothiadiazole, using column chromatography.

-

This protocol outlines a general procedure for synthesizing donor-acceptor type emitters using a brominated 4-methyl-BTD intermediate and an arylboronic acid.

Protocol:

-

Reaction Setup: In a Schlenk flask, combine the brominated 4-methyl-BTD derivative (e.g., 4-bromo-6-methyl-2,1,3-benzothiadiazole), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (4 mol%), and a base like K₂CO₃ (3 equivalents).

-

Solvent and Degassing: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

-

Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final donor-acceptor compound.

This protocol describes a standard procedure for fabricating an OLED device using thermal evaporation.[4][5]

Workflow: OLED Fabrication and Testing

Caption: Standard workflow for the fabrication and testing of an OLED device.

Protocol:

-

Substrate Preparation:

-

Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and treat with oxygen plasma to increase the work function of the ITO and improve hole injection.

-

-

Layer Deposition:

-

Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Deposit the organic and metal layers sequentially. A typical device architecture is:

-

Hole Transport Layer (HTL): e.g., 40 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).

-

Emissive Layer (EML): e.g., 20 nm of the 4-Methyl-BTD derivative.

-

Electron Transport Layer (ETL): e.g., 40 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).

-

Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

-

Cathode: e.g., 100 nm of Aluminum (Al).

-

-

-

Encapsulation and Testing:

-

Encapsulate the devices under an inert atmosphere using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

-

Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE).

-

Future Outlook

The this compound core remains a promising platform for developing next-generation organic materials. Future research directions include:

-

Fluorescent Sensors: Leveraging the steric influence of the methyl group to design sensors with reduced aggregation-caused quenching (ACQ) and enhanced selectivity for specific metal ions or biological analytes.

-

Agrochemicals: Exploring the biological activity of 4-methyl-BTD derivatives further, inspired by the fungicidal properties of related thiadiazole compounds, could lead to the development of new plant protection agents.[6][7]

-

Organic Photovoltaics: Systematically studying the impact of the 4-methyl substitution on the morphology and performance of bulk heterojunction solar cells to optimize power conversion efficiencies.

By providing a strategic handle for tuning molecular properties, this compound and its derivatives offer a rich field of exploration for scientists and engineers aiming to create advanced functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 4-Methyl-2,1,3-benzothiadiazole in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Methyl-2,1,3-benzothiadiazole as a versatile building block for the synthesis of advanced materials in organic electronics. This document details its application in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs), supported by experimental protocols and performance data.

Introduction to this compound

2,1,3-Benzothiadiazole (BTD) is a well-established electron-deficient heterocyclic moiety widely employed in the design of donor-acceptor (D-A) type organic semiconductors.[1][2] Its strong electron-withdrawing nature, rigid planar structure, and facility for functionalization make it a favored building block for tuning the optoelectronic properties of materials.[3] The introduction of a methyl group at the 4-position of the BTD core can influence the material's properties in several ways:

-

Steric Effects: The methyl group can induce a torsional strain between the BTD unit and adjacent aromatic systems, affecting the planarity of the molecule. This can be strategically used to control intermolecular packing and reduce aggregation-caused quenching in the solid state.[4]

-

Electronic Effects: While the methyl group is a weak electron-donating group, its presence can subtly modify the energy levels (HOMO/LUMO) of the resulting material, influencing charge injection and transport properties.[3]

-

Solubility: The methyl group can enhance the solubility of the resulting materials in common organic solvents, which is advantageous for solution-based processing of organic electronic devices.[5]

Applications in Organic Electronics

Derivatives of this compound have been investigated as emitters in OLEDs. The methyl substitution can be used to fine-tune the emission color and improve the efficiency of the devices. By strategically placing the methyl group, it is possible to control the intramolecular charge transfer (ICT) characteristics, which govern the emission properties.[4]

Performance Data of a Methyl-Substituted Benzothiadiazole-Based OLED:

| Emitter | Host | EQE (%) | Luminance (cd/A) | Emission Color | Reference |

| Methyl-BTD derivative | Suitable host matrix | up to 4.6 | 15.7 | Green/Yellowish-Green | [4] |

In the realm of OSCs, BTD derivatives are extensively used as electron-acceptor units in donor-acceptor copolymers. These materials often exhibit broad absorption spectra and suitable energy levels for efficient charge separation at the donor-acceptor interface.[2][6] While specific data for this compound is limited, the broader class of BTD-based polymers has shown significant promise. Fluorination of the BTD core, for instance, has been a successful strategy to enhance the power conversion efficiency (PCE) of OSCs.[7]

Illustrative Performance of BTD-based Polymer Solar Cells:

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Reference |

| PSiF-DBT | PC61BM | up to 5.4 | 0.90 | 9.5 | 0.507 | [2] |

| PBDT-FBT based | ITIC | 8.61 | - | - | - | [7] |

| PBDT2FBT-Ph-F | PC71BM | 9.02 | - | - | - | [7] |

The rigid structure of the BTD core promotes intermolecular π-π stacking, which is beneficial for charge transport in OFETs.[8] Copolymers incorporating BTD derivatives have demonstrated high charge carrier mobilities. The nature and position of substituents on the BTD ring play a crucial role in determining the charge transport characteristics (p-type, n-type, or ambipolar) and the overall device performance.[9] For instance, the introduction of strong electron-withdrawing groups like fluorine and cyano can lead to materials with excellent n-type performance.[8][9]

Performance of BTD-based Polymers in OFETs:

| Polymer | Mobility (μ) (cm2V-1s-1) | On/Off Ratio | Type | Reference |

| PCDTT-BT | up to 0.67 | - | p-type | [8] |

| PCDTT-DFBT | 0.38 (hole), 0.17 (electron) | - | ambipolar | [8] |

| PCDTT-FCNBT | up to 0.4 | - | n-type | [9] |

Experimental Protocols

A general synthetic route to 4-substituted-2,1,3-benzothiadiazole derivatives involves the reaction of a corresponding substituted o-phenylenediamine with thionyl chloride or a related reagent. For more complex structures, cross-coupling reactions such as Suzuki or Stille are commonly employed to attach aromatic or heteroaromatic groups to a dihalo-substituted BTD core.[10][11]

Example Protocol: Synthesis of a D-A-D type molecule using Suzuki Coupling

This protocol is a generalized procedure based on common practices in the literature for the synthesis of BTD-containing materials.

-

Preparation of the Dihalo-BTD core: Start with the synthesis of a dihalo-substituted this compound. This can be achieved through halogenation of the parent this compound.

-

Suzuki Coupling Reaction:

-

In a flame-dried Schlenk flask, dissolve the dihalo-4-Methyl-2,1,3-benzothiadiazole (1 equivalent) and the desired boronic acid or ester derivative of the donor unit (2.2 equivalents) in a degassed solvent mixture (e.g., toluene/water or THF/water).

-

Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, such as K2CO3 or Na2CO3 (4 equivalents).

-

Purge the mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., dichloromethane or chloroform).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final D-A-D molecule.

-

The following are generalized protocols for the fabrication of OLEDs, OSCs, and OFETs using solution-processing techniques.

Protocol for a Solution-Processed OLED:

-

Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at a specified temperature (e.g., 120-150 °C) in a nitrogen-filled glovebox.

-

Emissive Layer (EML) Deposition: Prepare a solution of the this compound-based emissive material (and host, if applicable) in a suitable organic solvent (e.g., chloroform, chlorobenzene). Spin-coat the solution onto the HIL to form the EML. Anneal the film to remove residual solvent.

-

Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) by thermal evaporation under high vacuum (< 10-6 Torr).

-

Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Protocol for a Conventional Bulk-Heterojunction (BHJ) OSC:

-

Substrate Cleaning: Same as the OLED protocol.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal.

-

Active Layer Deposition: Prepare a blend solution of the BTD-based donor polymer and a fullerene or non-fullerene acceptor (e.g., PC71BM or ITIC) in a suitable solvent (e.g., chlorobenzene, o-dichlorobenzene). Spin-coat the blend solution onto the HTL inside a nitrogen-filled glovebox. The film may be subjected to solvent vapor annealing or thermal annealing to optimize the morphology.

-

Cathode Deposition: Deposit an electron-selective layer (e.g., Ca, LiF) followed by a metal cathode (e.g., Al) via thermal evaporation.

-

Encapsulation: Encapsulate the device.

Protocol for a Top-Gate, Bottom-Contact OFET:

-

Substrate and Electrode Preparation: Use a heavily doped silicon wafer with a thermally grown SiO2 layer as the gate electrode and dielectric. Pattern the source and drain electrodes (e.g., Au) on the SiO2 surface using photolithography.

-

Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor-dielectric interface.

-

Semiconductor Deposition: Dissolve the this compound-based polymer in a suitable solvent and deposit it as a thin film onto the substrate by spin-coating or other solution-based techniques. Anneal the film at an optimized temperature.

-

Top-Gate Dielectric and Gate Electrode Deposition: (For top-gate architecture) Deposit a dielectric layer (e.g., a polymer dielectric like PMMA or Cytop) followed by the top gate electrode (e.g., evaporated Al).

-

Device Characterization: Measure the transistor characteristics (output and transfer curves) using a semiconductor parameter analyzer in ambient or inert conditions.

Visualizations

Caption: Synthetic workflow for D-A-D materials.

Caption: General workflow for device fabrication.

Caption: Energy levels in a BHJ solar cell.

References

- 1. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caip.co-ac.com [caip.co-ac.com]

- 7. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Methyl-2,1,3-benzothiadiazole in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole (BTD) is a prominent electron-deficient building block in the design of high-performance organic semiconductors for organic solar cells (OSCs). Its derivatives have been extensively utilized as components in both donor and acceptor materials within the active layer of OSCs, contributing to power conversion efficiencies (PCEs) exceeding 18% in non-fullerene acceptor-based devices. The introduction of substituent groups onto the BTD core, such as a methyl group at the 4-position to form 4-Methyl-2,1,3-benzothiadiazole, offers a strategy to fine-tune the optoelectronic and morphological properties of the resulting materials. This document provides an overview of the application of BTD derivatives in OSCs, with a specific focus on the anticipated effects of methyl substitution, and includes detailed protocols for device fabrication and characterization.

Role of this compound in Organic Solar Cells

The methyl group in this compound can influence the material's properties in several ways relevant to OSC performance:

-

Electronic Properties: The electron-donating nature of the methyl group can raise the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the BTD unit. This can be strategically used to adjust the energy level alignment with a partner donor or acceptor material to optimize the open-circuit voltage (Voc) and driving force for charge separation.

-

Solubility and Morphology: The methyl group can enhance the solubility of the resulting small molecule or polymer in common organic solvents, which is crucial for solution-based processing of the active layer. Furthermore, the steric hindrance introduced by the methyl group can influence the molecular packing and thin-film morphology, which in turn affects charge transport and device performance.

-

Structure-Property Relationships: Computational studies suggest that the position of substituents on the BTD ring significantly impacts the planarity and electronic structure of the molecule. A methyl group at the 4-position can induce a slight twist in the molecular backbone, which could affect intermolecular π-π stacking and, consequently, charge mobility.

While specific experimental data for organic solar cells employing this compound is not extensively reported in peer-reviewed literature, the well-established performance of other BTD derivatives provides a strong basis for its potential applications. The following table summarizes the performance of various OSCs incorporating different BTD-based materials.

Data Presentation: Performance of BTD-based Organic Solar Cells

| Donor Material (or Host for BTD-based Acceptor) | BTD-based Acceptor/Donor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| PffBT4T-C9C13 | Fullerene (PC71BM) | 11.7 | - | - | - | [1] |

| PBTzVBTz-TT | Non-fullerene | High (unspecified) | - | - | - | [1] |

| PFO-DffBT | PC70BM | 4.4 | 0.95 | 7.97 | 58.3 | [2][3] |

| PFDo-DBT | PC70BM | - | 0.97 | 4.16 | 59.7 | [3] |

| PDTBDT-6F-FBTs | PC71BM | 5.28 | - | - | - | [4] |

| PDTBDT-2F-BTs | PC71BM | 1.89 | - | - | - | [4] |

| PDTBDT-0F-BTs | PC71BM | 1.69 | - | - | - | [4] |

Note: The table presents data for various BTD derivatives to illustrate the potential of this class of materials. Specific performance data for this compound was not available in the surveyed literature.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the fabrication and characterization of organic solar cells incorporating a BTD-based material. These protocols can be adapted for the specific use of this compound-containing materials.

Protocol 1: Synthesis of a BTD-based Donor-Acceptor Polymer (Illustrative Example)

This protocol describes a typical Stille or Suzuki cross-coupling polymerization to synthesize a copolymer containing a BTD derivative.

Materials:

-

Distannylated or diboronylated donor monomer (e.g., a fluorene or thiophene derivative)

-

Dibrominated BTD derivative (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (e.g., P(o-tol)₃)

-

Anhydrous toluene or other suitable solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, dissolve equimolar amounts of the distannylated/diboronylated donor monomer and the dibrominated BTD derivative in anhydrous toluene under an inert atmosphere.

-

Add the palladium catalyst and ligand to the reaction mixture.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours.

-

Monitor the reaction progress by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.

-

After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

-

Filter the polymer and wash it with methanol and acetone to remove residual catalyst and oligomers.

-

Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform).

-

Dry the purified polymer under vacuum.

Protocol 2: Fabrication of Bulk Heterojunction Organic Solar Cells

This protocol outlines the steps for fabricating an inverted-structure organic solar cell.

Materials:

-

Patterned Indium Tin Oxide (ITO)-coated glass substrates

-

Zinc Oxide (ZnO) nanoparticle solution (for electron transport layer)

-

BTD-based donor polymer or small molecule

-

Non-fullerene acceptor (e.g., ITIC, Y6) or fullerene derivative (e.g., PC₇₁BM)

-

Chlorobenzene or other suitable solvent for the active layer

-

Molybdenum oxide (MoO₃) (for hole transport layer)

-

Silver (Ag) or Aluminum (Al) (for top electrode)

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the surface wettability.

-

-

Electron Transport Layer (ETL) Deposition:

-

Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

-

Anneal the ZnO-coated substrates at 150 °C for 15 minutes in air.

-

-

Active Layer Deposition:

-

Prepare a blend solution of the BTD-based donor and the acceptor material in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1.2). The total concentration is typically around 10-20 mg/mL.

-

Stir the solution overnight at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

-

Spin-coat the active layer blend onto the ZnO layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

-

Anneal the active layer at an optimized temperature (e.g., 100-150 °C) for a specific duration (e.g., 10 minutes) to improve the film morphology.

-

-

Hole Transport Layer (HTL) and Electrode Deposition:

-

Thermally evaporate a thin layer (5-10 nm) of MoO₃ onto the active layer under high vacuum (< 10⁻⁶ Torr).

-

Subsequently, thermally evaporate the top metal electrode (e.g., 100 nm of Ag or Al) through a shadow mask to define the active area of the device.

-

Protocol 3: Characterization of Organic Solar Cells

Procedure:

-

Current Density-Voltage (J-V) Measurement:

-

Measure the J-V characteristics of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.

-

From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

-

External Quantum Efficiency (EQE) Measurement:

-

Measure the EQE spectrum of the device using a dedicated EQE system.

-

Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc and verify the value obtained from the J-V measurement.

-

-

Morphology Characterization:

-

Use Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to investigate the surface and bulk morphology of the active layer blend film.

-

Mandatory Visualizations

Caption: Experimental workflow for the fabrication and characterization of BTD-based organic solar cells.